2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a pyrazole ring, and is often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the reaction of cyclopropyl hydrazine with an appropriate ethyl acetoacetate derivative, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on various biological pathways.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine
- 3-Cyclopropyl-1H-pyrazole
- Ethanamine derivatives
Uniqueness
2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the pyrazole ring. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;/h3,5,7H,1-2,4,6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQNEWDVEKQCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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